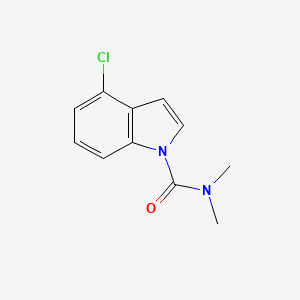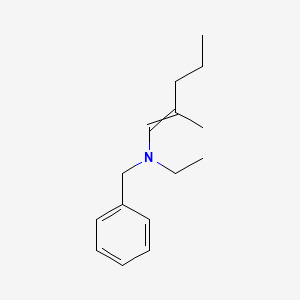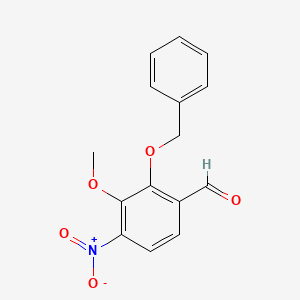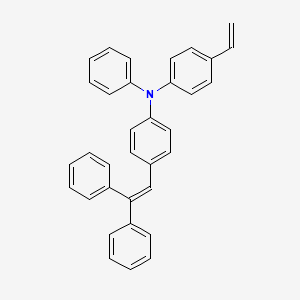
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple phenyl groups and ethenyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diphenylethenyl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,1-diphenylethylene.
Amination Reaction: The diphenylethenyl intermediate is then reacted with aniline derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and apoptosis regulation.
類似化合物との比較
Similar Compounds
4-(2,2-Diphenylethenyl)-N-phenylaniline: Lacks the ethenylphenyl group, resulting in different chemical properties.
N-(4-ethenylphenyl)-N-phenylaniline: Lacks the diphenylethenyl group, affecting its reactivity and applications.
Uniqueness
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline is unique due to the presence of both diphenylethenyl and ethenylphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
817185-85-6 |
|---|---|
分子式 |
C34H27N |
分子量 |
449.6 g/mol |
IUPAC名 |
N-[4-(2,2-diphenylethenyl)phenyl]-4-ethenyl-N-phenylaniline |
InChI |
InChI=1S/C34H27N/c1-2-27-18-22-32(23-19-27)35(31-16-10-5-11-17-31)33-24-20-28(21-25-33)26-34(29-12-6-3-7-13-29)30-14-8-4-9-15-30/h2-26H,1H2 |
InChIキー |
RKEKWUNGPFDXBW-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


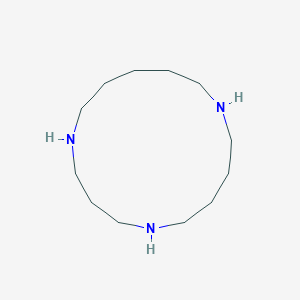
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
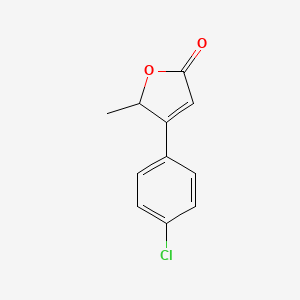
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
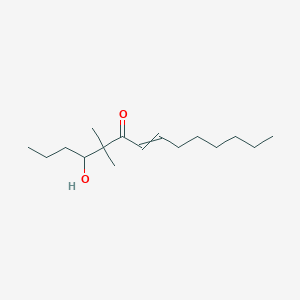
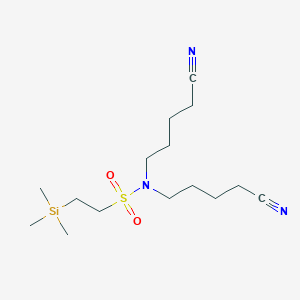

![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
